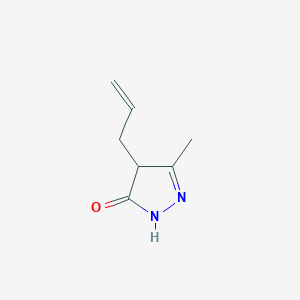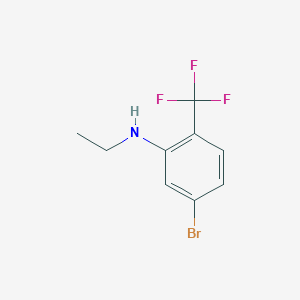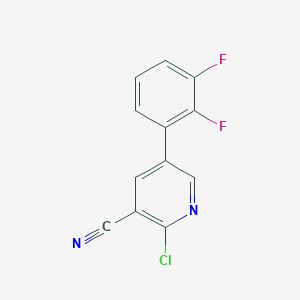
2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile is a chemical compound that belongs to the class of halogenated pyridine derivatives It is characterized by the presence of a chloro group, two fluorine atoms, and a nitrile group attached to a nicotinonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile typically involves the halogenation of a nicotinonitrile precursor. One common method includes the reaction of 2,3-difluoroaniline with 2-chloronicotinonitrile under specific conditions to introduce the chloro and difluorophenyl groups. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and dimethylformamide, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Industrial Chemistry: The compound is utilized in the production of agrochemicals and specialty chemicals, enhancing crop protection and industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
- 2-Chloro-5-(trifluoromethyl)nicotinonitrile
- 2,6-Dichloro-3-cyano-5-fluoropyridine
Uniqueness
2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile is unique due to the specific arrangement of its chloro and difluorophenyl groups, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in drug discovery and materials science.
Properties
Molecular Formula |
C12H5ClF2N2 |
|---|---|
Molecular Weight |
250.63 g/mol |
IUPAC Name |
2-chloro-5-(2,3-difluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H5ClF2N2/c13-12-7(5-16)4-8(6-17-12)9-2-1-3-10(14)11(9)15/h1-4,6H |
InChI Key |
QEDPLXAQFXPXKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(N=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


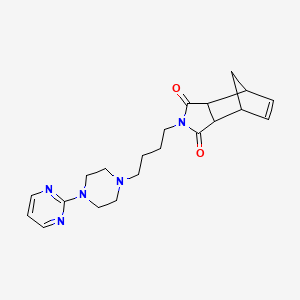



![[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12082125.png)
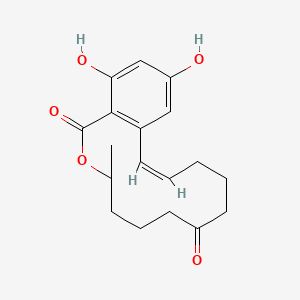

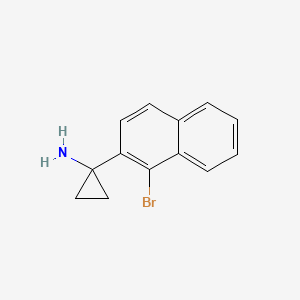
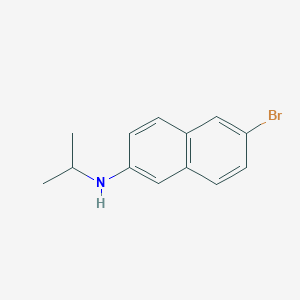
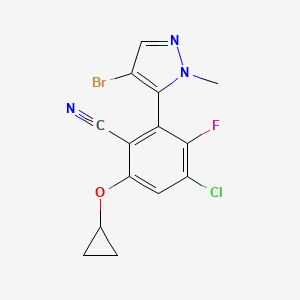
![Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-](/img/structure/B12082165.png)
